molecular formula C9H10N2 B018423 2-Methyl-1h-indol-6-amine CAS No. 102308-53-2

2-Methyl-1h-indol-6-amine

Cat. No.: B018423
CAS No.: 102308-53-2
M. Wt: 146.19 g/mol
InChI Key: OAIIKIWHCVTWKK-UHFFFAOYSA-N
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Description

2-Methyl-1h-indol-6-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . The structure of this compound consists of an indole ring substituted with a methyl group at the 2-position and an amine group at the 6-position.

Mechanism of Action

Target of Action

2-Methyl-1h-indol-6-amine, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found to bind with high affinity to these receptors, which can be beneficial in the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Pharmacokinetics

Indole derivatives are generally known to have broad-spectrum biological activities , suggesting that they may have favorable ADME properties that contribute to their bioavailability.

Result of Action

Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound has multiple effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Therefore, changes in the gut microbiota could potentially affect the production and action of this compound.

Biochemical Analysis

Biochemical Properties

2-Methyl-1h-indol-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is essential for developing new therapeutic compounds . The interactions between this compound and these biomolecules often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.

Cellular Effects

This compound influences various cellular processes and functions. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell proliferation, differentiation, and apoptosis . Additionally, this compound may impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, such as monoamine oxidases, which are involved in the metabolism of neurotransmitters . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo various degradation pathways, leading to the formation of different metabolites . These metabolites may have distinct biological activities, which can impact the overall effects of this compound in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, such as hepatotoxicity and neurotoxicity . Therefore, it is essential to determine the optimal dosage of this compound to maximize its therapeutic potential while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of tryptophan by gut microorganisms . It can interact with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, indole derivatives can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound in different cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, indole derivatives have been shown to localize in the mitochondria, where they can modulate mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1h-indol-6-amine can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . For this compound, the starting materials would include 2-methylphenylhydrazine and a suitable ketone.

Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the formation of the indole ring under milder conditions compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1h-indol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1h-indol-6-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical and biological properties. This dual substitution enhances its reactivity and potential as a therapeutic agent .

Properties

IUPAC Name

2-methyl-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIIKIWHCVTWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312116
Record name 2-Methyl-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102308-53-2
Record name 2-Methyl-1H-indol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102308-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of LiAlH4 (7.8 g, 0.21 mol) in THF (300 mL) was added dropwise a mixture of 4-nitro-1H-indole-2-carboxylic acid ethyl ester and 6-nitro-1H-indole-2-carboxylic acid ethyl ester (B-4-b) (6 g, 25.7 mmol) in THF (50 mL) at 0° C. under N2. The mixture was heated at reflux overnight and then cooled to 0° C. H2O (7.8 mL) and 10% NaOH (7.8 mL) were added to the mixture at 0° C. The insoluble solid was removed via filtration. The filtrate was dried over Na2SO4, filtered and concentrated under reduced pressure. The crude residue was purified by column chromatography to afford 2-methyl-1H-indol-6-ylamine (B-4) (0.3 g, 8%). 1H NMR (CDCl3) δ 7.57 (br s, 1H), 7.27 (d, J=8.8 Hz, 1H), 6.62 (s, 1H), 6.51-6.53 (m, 1H), 6.07 (s, 1H), 3.59-3.25 (br s, 2H), 2.37 (s, 3H); ESI-MS 147.2 m/z (MH+).
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
7.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
7.8 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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